(6-Methoxynaphthalen-1-yl)methanol
CAS No.: 61109-49-7
Cat. No.: VC15988065
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61109-49-7 |
|---|---|
| Molecular Formula | C12H12O2 |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | (6-methoxynaphthalen-1-yl)methanol |
| Standard InChI | InChI=1S/C12H12O2/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h2-7,13H,8H2,1H3 |
| Standard InChI Key | BSBOJXOTPHQACC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=CC=C2)CO |
Introduction
Chemical Structure and Physicochemical Properties
(6-Methoxynaphthalen-1-yl)methanol features a fused bicyclic aromatic system with a methoxy (-OCH) group at the 6-position and a hydroxymethyl (-CHOH) group at the 1-position (Figure 1) . The planar naphthalene core ensures rigidity, while the polar functional groups enhance solubility in organic solvents like ethanol and dichloromethane.
Molecular Descriptors
Key identifiers include:
The compound’s XLogP3 value (a measure of lipophilicity) is estimated at 2.3, indicating moderate hydrophobicity suitable for crossing biological membranes .
Reactivity and Functional Group Transformations
The hydroxymethyl and methoxy groups enable diverse chemical modifications:
Oxidation Reactions
The primary alcohol (-CHOH) is susceptible to oxidation. Treatment with pyridinium chlorochromate (PCC) yields (6-methoxynaphthalen-1-yl)methanal, a potential electrophile for condensation reactions.
Esterification and Etherification
Reaction with acyl chlorides (e.g., acetyl chloride) produces esters like (6-methoxynaphthalen-1-yl)methyl acetate, which are valuable plasticizers or polymer precursors. Similarly, alkylation of the hydroxyl group forms ether derivatives, though steric hindrance from the naphthalene ring limits reactivity.
Electrophilic Aromatic Substitution
The electron-rich naphthalene ring undergoes nitration or sulfonation at the 4-position, but the methoxy group directs electrophiles to the para position relative to itself, complicating regioselectivity.
Applications and Industrial Relevance
Materials Science
The compound’s aromaticity and functional groups make it a candidate for:
-
Liquid crystals: As a mesogen core for display technologies.
-
Coordination polymers: Chelating metal ions via the hydroxyl group.
Specialty Chemicals
Derivatives like (6-methoxynaphthalen-1-yl)methyl acetate are explored as UV stabilizers in plastics, leveraging the naphthalene ring’s ability to absorb high-energy photons.
Future Research Directions
-
Pharmacological Profiling: Evaluate bioavailability, toxicity, and therapeutic potential in vitro.
-
Process Optimization: Develop cost-effective synthesis routes for industrial-scale production.
-
Advanced Materials: Investigate its utility in organic semiconductors or metal-organic frameworks (MOFs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume